ER-α Binding Affinity vs. Bazedoxifene in Indole-Oxadiazole Series
In a 2024 indole-oxadiazole series targeting ER‑α, the most potent compound (5o) achieved a binding affinity (Kᵢ) of 213.4 pM, representing a 1589‑fold improvement over the clinical comparator bazedoxifene (Kᵢ = 339.2 nM) [1]. While 4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}-1H-indole was not explicitly listed among the final reported compounds, it shares the identical indole-oxadiazole-piperidine core and substitution pattern, placing it within the same SAR cluster. This suggests the scaffold is capable of sub‑nanomolar ER‑α engagement, a feature absent in non‑indole analogs such as quinoline- or phenyl-piperidine oxadiazoles .
| Evidence Dimension | ER‑α competitive binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not directly measured for this CAS; class representative 5o: 213.4 pM |
| Comparator Or Baseline | Bazedoxifene (standard drug): 339.2 nM |
| Quantified Difference | 1589‑fold lower Kᵢ (class best vs. comparator) |
| Conditions | Competitive ER‑α binding assay, T‑47D cell lysate |
Why This Matters
Demonstrates that the indole-oxadiazole-piperidine scaffold can achieve picomolar receptor engagement, a critical differentiator for selecting this chemotype over standard-of-care comparators in ER‑α‑driven assay development.
- [1] Kaur, K., Verma, H., Gangwar, P., Jangid, K., Dhiman, M., Kumar, V., & Jaitak, V. (2024). Design, synthesis, in silico and biological evaluation of new indole based oxadiazole derivatives targeting estrogen receptor alpha. Bioorganic Chemistry, 147, 107341. View Source
